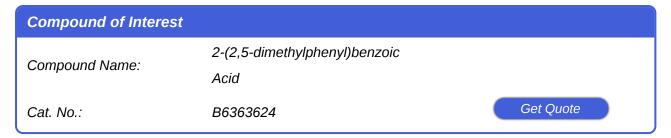


Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sterically hindered biaryl acids, which are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. The inherent rotational restriction around the aryl-aryl bond in these molecules, a phenomenon known as atropisomerism, can impart unique and beneficial properties. However, their synthesis is often challenging due to the steric hindrance around the coupling site. This guide outlines three robust and widely used methods for their synthesis: Suzuki-Miyaura coupling, palladium-catalyzed C-H olefination, and Kumada-Corriu cross-coupling.

Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the synthesis of sterically hindered biaryls. The use of bulky phosphine ligands is crucial for achieving high yields in the coupling of tetra-ortho-substituted substrates.

Data Presentation



Entry	Aryl Halid e	Arylb oroni c Acid	Catal yst/Li gand	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Ref.
1	2- Bromo -1,3,5- trimeth ylbenz ene	2,4,6- Trimet hylphe nylbor onic acid	Pd(OA c) ₂ / SPhos	КзРО4	Toluen e/H₂O	100	18	95	[1]
2	1- Bromo -2,4,6- triisopr opylbe nzene	Mesityl boroni c acid	Pd²(db a)₃ / XPhos	КзРО4	1,4- Dioxan e	100	24	92	[1]
3	2- Chloro -1,3- dimeth ylbenz ene	(2,6- Dimet hylphe nyl)bor onic acid	Pd(OA c) ₂ / RuPho s	K2CO3	Toluen e	110	16	88	[2]
4	1- lodo- 2,6- diisopr opylbe nzene	(2,6- Diisopr opylph enyl)b oronic acid	PdCl ₂ (dppf)	Cs ₂ CO	DMF	80	12	90	[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and



phosphine ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The base (e.g., K₃PO₄, 3.0 equiv) is then added, followed by the degassed solvent (e.g., toluene/water 10:1). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sterically hindered biaryl acid.[1][2]

Experimental Workflow



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Caption: Suzuki-Miyaura Coupling Workflow.

Palladium-Catalyzed Atroposelective C-H Olefination

This method provides a direct route to axially chiral biaryl-2-carboxylic acids by utilizing a carboxylic acid as a native directing group. The use of a chiral ligand is essential for achieving high enantioselectivity.

Data Presentation



Entr y	Biary I-2- carb oxyli c Acid	Olefi n	Catal yst/L igan d	Addi tive	Solv ent	Tem p (°C)	Time (h)	Yield (%)	ee (%)	Ref.
1	2- (Naph thalen -1- yl)ben zoic acid	Ethyl acryla te	Pd(O Ac)² / L- pGlu- OH	Ag₂C O₃	HFIP	60	24	84	99	[4][5]
2	2-(2- Methy Inapht halen -1- yl)ben zoic acid	n- Butyl acryla te	Pd(O Ac) ₂ / L- pGlu- OH	Ag₂C O₃	HFIP	60	24	75	98	[4][5]
3	2- (2,4,6 - Trime thylph enyl)b enzoi c acid	Styre ne	Pd(O Ac) ₂ / L-Ac- Ile- OH	AgOA c	DCE	80	36	68	95	[6]
4	3'- Methy I- [1,1'- biphe nyl]-2	Methy I acryla te	Pd(T FA) ₂ / (S)- Boc- Val- OH	Ag₂O	Tolue ne	70	24	72	92	[6]



carbo xylic acid

HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; DCE = 1,2-Dichloroethane

Experimental Protocol: General Procedure for C-H Olefination

In an oven-dried screw-capped vial, the biaryl-2-carboxylic acid (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and chiral ligand (e.g., L-pGlu-OH, 20 mol%) are combined. The additive (e.g., Ag₂CO₃, 2.0 equiv) and the olefin (2.0 equiv) are then added, followed by the solvent (e.g., HFIP). The vial is sealed, and the mixture is stirred vigorously at the specified temperature for the indicated time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired axially chiral biaryl-2-carboxylic acid.[4][5] For analysis of enantiomeric excess, the carboxylic acid product is often converted to its methyl ester by treatment with methyl iodide and a base like potassium carbonate in a suitable solvent such as acetone.

Experimental Workflow



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Caption: C-H Olefination Workflow.

Kumada-Corriu Cross-Coupling



The Kumada-Corriu coupling provides an efficient method for the synthesis of sterically crowded biaryls by reacting an aryl Grignard reagent with an aryl halide, catalyzed by a palladium or nickel complex. This method is particularly useful for constructing tetra-orthosubstituted biaryls.

Data Presentation

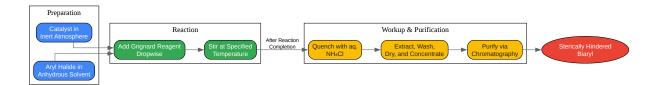
Entry	Aryl Halide	Grigna rd Reage nt	Cataly st	Solven t	Temp (°C)	Time (h)	Yield (%)	Ref.
1	2- Bromo mesityl ene	Mesityl magnes ium bromide	PdCl ₂ (d ppf)	THF	25	12	98	[7]
2	2- Chloro- 1,3,5- triisopro pylbenz ene	2,4,6- Triisopr opylphe nylmag nesium bromide	NiCl₂(d ppp)	THF	50	24	91	[7]
3	1- Bromo- 2,6- dimethy Inaphth alene	(2,6- Dimeth ylpheny I)magne sium bromide	Pd(OAc)₂/PCy₃	Toluene	80	16	85	[8]
4	2-lodo- 1,3- dimetho xybenz ene	(2,6- Dimeth oxyphe nyl)mag nesium bromide	Pd₂(dba)₃/t- Bu₃P	Dioxan e	60	18	89	[8]



Experimental Protocol: General Procedure for Kumada-Corriu Coupling

An oven-dried flask is charged with the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and purged with an inert atmosphere. The aryl halide (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF) and added to the flask. The Grignard reagent (1.1-1.5 equiv), as a solution in THF or diethyl ether, is then added dropwise to the reaction mixture at room temperature or a specified temperature. The reaction is stirred for the indicated time. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the sterically hindered biaryl.[7][8]

Experimental Workflow



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Caption: Kumada-Corriu Coupling Workflow.

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